molecular formula C6H9ClO3 B1167254 PEPTIDE N-FATTYACYLASE CAS No. 111174-43-7

PEPTIDE N-FATTYACYLASE

Cat. No.: B1167254
CAS No.: 111174-43-7
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Description

PEPTIDE N-FATTYACYLASE is a useful research compound. Its molecular formula is C6H9ClO3. The purity is usually 95%.
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Properties

CAS No.

111174-43-7

Molecular Formula

C6H9ClO3

Origin of Product

United States

Foundational & Exploratory

Advanced Enzymatic Hydrolysis of N-Terminal Fatty Acids: Biocatalysis in Lipopeptide Engineering and Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Hydrolysis of N-Terminal Fatty Acids Content Type: Advanced Technical Guide Audience: Drug Development Scientists, Protein Chemists, and Biocatalysis Engineers

Executive Summary

The enzymatic hydrolysis of N-terminal fatty acids (deacylation) is a critical biocatalytic process in two distinct high-value sectors: the semi-synthesis of next-generation lipopeptide antibiotics and the proteomic characterization of post-translational modifications (PTMs). Unlike chemical hydrolysis, which often degrades the peptide backbone due to harsh conditions required to cleave the stable amide bond, enzymatic deacylation offers regio- and chemoselectivity.

This guide provides a technical deep-dive into the enzymatic toolbox—specifically Polymyxin Acylases and Acyl-Peptide Hydrolases (APEH) —required to cleave fatty acyl chains ranging from acetyl (C2) to myristoyl (C14) and palmitoyl (C16). It details the kinetic mechanisms, experimental protocols for deacylation, and the downstream applications in generating cyclic peptide nuclei for drug development.

Mechanistic Foundations: The N-Acyl Amide Barrier

The N-terminal fatty acid is linked to the peptide N-terminus via an amide bond, thermodynamically stabilized by resonance delocalization of the nitrogen lone pair into the carbonyl.

Thermodynamic vs. Kinetic Stability
  • Chemical Hydrolysis: Requires high temperatures (>60°C) and strong acid/base (e.g., 6M HCl), which indiscriminately hydrolyzes internal peptide bonds, destroying the therapeutic core.

  • Enzymatic Hydrolysis: Relies on the N-terminal nucleophile (Ntn) hydrolase fold. These enzymes utilize a catalytic residue (often Serine, Threonine, or Cysteine) at their own N-terminus to attack the amide carbonyl, forming an acyl-enzyme intermediate while expelling the peptide amine.

Substrate Specificity Spectrum

The choice of enzyme is dictated strictly by the carbon chain length of the N-terminal acyl group:

Enzyme ClassTarget Acyl ChainSubstrate ExamplesPrimary Application
Acyl-Peptide Hydrolase (APEH) Short (C2 - C4)N-acetylated peptidesProteomics (Sequence coverage)
Polymyxin Acylase / Deacylase Medium/Long (C8 - C16)Polymyxins, DaptomycinSemi-synthetic antibiotics
Demyristoylases (e.g., IpaJ, SIRT2) Specific (C14)N-myristoylated proteinsPTM signaling analysis

The Enzymatic Toolbox: Selection & Mechanism

Polymyxin Acylases (The Industrial Standard)

Derived from Pseudomonas sp.[1][2] (e.g., strain M-6-3) or Actinoplanes utahensis, these enzymes are pivotal for cleaving the fatty acid tail from lipopeptides like Polymyxin B and Colistin (Polymyxin E).

  • Mechanism: The enzyme recognizes the hydrophobic fatty acid tail via a specialized hydrophobic pocket. The catalytic Threonine or Serine attacks the carbonyl carbon of the fatty acid amide.

  • Product: Yields the intact cyclic peptide nucleus (e.g., Polymyxin Nonapeptide, PMBN) and the free fatty acid. PMBN is less toxic than the parent compound and serves as a scaffold for re-acylation with novel groups to overcome resistance.

Acyl-Peptide Hydrolase (APEH)

A serine peptidase (S9 family) that removes N-terminal acetyl groups.

  • Limitation: APEH activity drops precipitously as chain length increases beyond C4 (butyryl). It is generally ineffective for removing myristoyl or palmitoyl groups.

Emerging Demyristoylases
  • IpaJ: A cysteine protease from Shigella flexneri that specifically cleaves N-myristoylated glycine.

  • SIRT2: A NAD+-dependent deacetylase that also exhibits defatty-acylase activity, capable of removing longer acyl chains (C12-C14) under specific conditions.

Experimental Protocols

Protocol A: Biocatalytic Deacylation of Polymyxin B

Objective: To isolate the Polymyxin B Nonapeptide (PMBN) nucleus by removing the N-terminal fatty acid (6-methyloctanoyl).

Reagents:

  • Substrate: Polymyxin B Sulfate (10 mg/mL in water).

  • Enzyme: Immobilized Polymyxin Acylase (e.g., from Pseudomonas sp.[1][2][3] M-6-3 or recombinant Streptomyces expressing Actinoplanes deacylase).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 - 8.0.

  • Cofactor: 0.1 mM CoCl₂ (optional, enhances stability for some variants).

Workflow:

  • Equilibration: Suspend immobilized enzyme beads in Phosphate buffer. Wash 3x to remove storage preservatives.

  • Reaction Setup: Mix 10 mL of Substrate solution with 1 g (wet weight) of immobilized enzyme.

  • Incubation: Incubate at 37°C with gentle orbital shaking (150 rpm). Note: Avoid vigorous stirring to prevent attrition of immobilized beads.

  • Monitoring: Aliquot 50 µL every 2 hours. Quench with 50 µL Acetonitrile (ACN) + 0.1% TFA. Analyze via HPLC (C18 column).

    • Parent Peak: ~1200 Da (varies by isoform).

    • Product Peak (PMBN): ~960 Da (Mass shift corresponds to loss of fatty acid).

  • Termination: Filter out enzyme beads (recyclable).

  • Purification: Load filtrate onto a preparative C18 reversed-phase column. Elute with a linear gradient of 10-50% ACN in 0.1% TFA.

Protocol B: Screening for Deacylase Activity (Colorimetric)

Objective: Rapidly identify enzymes capable of hydrolyzing N-terminal fatty acids.

  • Substrate: N-Octanoyl-p-nitroaniline (C8-pNA) or N-Myristoyl-p-nitroaniline.

  • Assay: In a 96-well plate, mix 180 µL Buffer (pH 8.0) + 10 µL Enzyme lysate.

  • Initiation: Add 10 µL Substrate (10 mM stock in DMSO).

  • Readout: Monitor Absorbance at 405 nm . Hydrolysis releases free p-nitroaniline (yellow).

  • Validation: Hits must be confirmed with the actual peptide substrate via LC-MS, as pNA substrates can sometimes yield false positives with general esterases.

Data Visualization & Logic

Mechanism of Action: Ntn-Hydrolase Deacylation

The following diagram illustrates the catalytic cycle of a Threonine-based N-terminal nucleophile (Ntn) hydrolase removing a fatty acid from a peptide.

DeacylationMechanism Substrate Lipopeptide Substrate (N-Fatty Acid-Peptide) ES_Complex Michaelis Complex (Enzyme-Substrate) Substrate->ES_Complex Binding (Hydrophobic Pocket) Tet_Inter Tetrahedral Intermediate (Oxyanion Hole Stabilization) ES_Complex->Tet_Inter Nucleophilic Attack (Thr-OH) Acyl_Enz Acyl-Enzyme Intermediate (Covalent Ester) Tet_Inter->Acyl_Enz Peptide Amine Release (C-N Bond Cleavage) Hydrolysis Hydrolysis Step (Water Attack) Acyl_Enz->Hydrolysis Deacylation Products Products: 1. Free Fatty Acid 2. Peptide Nucleus Hydrolysis->Products Enzyme Regeneration

Caption: Catalytic cycle of Ntn-hydrolase deacylation. The enzyme utilizes an N-terminal Threonine to form a covalent acyl-enzyme intermediate, releasing the peptide nucleus before water hydrolyzes the fatty acid.

Industrial Semi-Synthesis Workflow

This workflow describes the integration of enzymatic deacylation into the drug development pipeline for novel antibiotics.

SemiSynthesisWorkflow Fermentation Fermentation (Bacillus/Paenibacillus) Extraction Crude Lipopeptide (Polymyxin/Colistin) Fermentation->Extraction Deacylation Enzymatic Deacylation (Polymyxin Acylase) Extraction->Deacylation Biocatalysis Purification1 Capture Step (Cation Exchange) Deacylation->Purification1 Remove Fatty Acid Reacylation Chemical Re-acylation (Novel Hydrophobic Tail) Purification1->Reacylation Semi-Synthesis FinalPurification Final HPLC Purification (>98% Purity) Reacylation->FinalPurification DrugCandidate Novel Lipopeptide Drug Candidate FinalPurification->DrugCandidate

Caption: Workflow for generating semi-synthetic lipopeptides. Enzymatic deacylation is the critical "unlocking" step that allows researchers to swap the natural fatty acid for novel moieties to improve safety and efficacy.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inhibition by product (Fatty Acid).Add a resin (e.g., Diaion HP-20) or BSA to sequester free fatty acids in situ.
Peptide Degradation Contaminating proteases in crude enzyme prep.Use recombinant, affinity-purified deacylase; add protease inhibitors (PMSF) if compatible.
Incomplete Solubility Substrate aggregation (micelle formation).Add 10-20% organic cosolvent (Isopropanol/Ethanol) or non-ionic surfactant (Triton X-100 <0.1%).
Wrong Regioselectivity Cleavage of internal bonds (rare).Verify enzyme specificity; Polymyxin Acylase is highly specific for the N-terminal fatty acyl chain.

References

  • Kimura, Y., et al. (1992). Polymyxin Acylase: a New Enzyme for Preparing Starting Materials for Semisynthetic Polymyxin Antibiotics. Bioscience, Biotechnology, and Biochemistry.[3][4]

  • Liu, H., et al. (2022).[4] Efficient side-chain deacylation of polymyxin B1 in recombinant Streptomyces strains. Biotechnology Letters.

  • Creative Diagnostics. Protein N-Myristoylation: Mechanisms and Enzymology.

  • McKinney, M.K., & Cravatt, B.F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry.

  • Jones, W.M., et al. (1991).[5] Genetic relationship between acylpeptide hydrolase and acylase, two hydrolytic enzymes with similar binding but different catalytic specificities. PNAS.[5]

Sources

The Pivotal Role of Bacterial Peptide N-Fattyacylases: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of bacterial physiology, the covalent attachment of fatty acids to peptides is a critical modification that governs a remarkable array of biological functions, from membrane anchoring and signal transduction to virulence and antibiotic resistance. This technical guide provides an in-depth exploration of bacterial peptide N-fattyacylases, the enzymes responsible for catalyzing this essential lipidation. We will delve into the diverse families of these enzymes, their catalytic mechanisms, and their profound impact on bacterial survival and pathogenesis. Furthermore, this guide will equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate these enzymes, ultimately paving the way for novel therapeutic interventions.

Introduction: The Significance of Peptide Lipidation in Bacteria

Lipidated peptides, or lipoproteins, are ubiquitous and vital components of the bacterial cell envelope. The addition of a fatty acid moiety to a peptide can dramatically alter its physicochemical properties, transforming a soluble molecule into a membrane-associated or even an integral membrane component.[1] This lipidation is not a random event but a highly regulated post-translational modification orchestrated by a diverse group of enzymes collectively referred to as peptide N-fattyacylases.

These enzymes play a crucial role in:

  • Structural Integrity: Anchoring proteins to the cell membrane, contributing to the stability and function of the bacterial envelope.[2]

  • Nutrient Acquisition: Facilitating the transport of essential molecules across the cell membrane.

  • Signal Transduction: Participating in signaling cascades that allow bacteria to sense and respond to their environment.

  • Virulence Factor Biogenesis: Activating toxins and other virulence factors, directly contributing to the pathogenicity of many bacteria.[3]

  • Antibiotic Resistance: Modifying the cell surface to reduce susceptibility to antimicrobial peptides and other antibiotics.[4]

The essentiality of these functions makes bacterial peptide N-fattyacylases attractive targets for the development of novel antimicrobial agents.[5]

The Diverse Landscape of Bacterial Peptide N-Fattyacylases

The term "peptide N-fattyacylase" encompasses a broad range of enzymes that, despite their shared function of attaching a fatty acid to a peptide's N-terminus, exhibit significant diversity in their structure, substrate specificity, and catalytic mechanisms. Functionally, they can be broadly categorized based on their acyl donor and peptide acceptor substrates.

Apolipoprotein N-Acyltransferase (Lnt): A Key Player in Lipoprotein Maturation

One of the most well-characterized peptide N-fattyacylases is Apolipoprotein N-acyltransferase (Lnt). Lnt is the final enzyme in the canonical lipoprotein biosynthesis pathway in many bacteria.[2] It catalyzes the transfer of a fatty acid from a phospholipid, typically phosphatidylethanolamine (PE), to the N-terminal cysteine of a diacylated apolipoprotein, resulting in a mature, triacylated lipoprotein.[6]

The structure of Lnt reveals a membrane-embedded domain and a periplasmic catalytic domain containing a Cys-Glu-Lys catalytic triad.[6] The proposed ping-pong reaction mechanism involves the formation of a thioester acyl-enzyme intermediate.[2][6]

N-Acyl-Phosphatidylethanolamine (NAPE) Synthases: Generating Signaling Lipids

Certain bacterial enzymes catalyze the N-acylation of phosphatidylethanolamine (PE) to produce N-acyl-phosphatidylethanolamines (NAPEs).[7] While the primary substrate is a phospholipid rather than a peptide, the resulting N-acylated amine bond is analogous. NAPEs are precursors to N-acylethanolamines (NAEs), which are important signaling molecules in both prokaryotes and eukaryotes.[7] The acyl donor for these enzymes can be an acyl-CoA or the O-acyl chain of another phospholipid.[7]

Acyl-Acyl Carrier Protein (ACP) Dependent N-Acyltransferases: Activating Toxins and Biosynthesizing Natural Products

A distinct class of peptide N-fattyacylases utilizes fatty acids attached to an acyl carrier protein (ACP) as the acyl donor.[8][9] ACP is a central component of bacterial fatty acid synthesis, carrying the growing acyl chain between the enzymes of the pathway.[10][11] These N-acyltransferases play critical roles in the biosynthesis of various natural products and the activation of toxins. For example, the activation of hemolysin in Escherichia coli requires the acylation of the pro-toxin by an acyl-ACP-dependent acyltransferase.[9]

Gcn5-like N-Acetyltransferases (GNATs) with Fatty Acyl Transfer Capabilities

The GNAT superfamily of enzymes is known for its role in acetylation reactions. However, some members of this family have been shown to transfer longer fatty acyl chains to peptides.[3] These enzymes are structurally and functionally distinct and are involved in processes such as the activation of pore-forming toxins.[3]

Catalytic Mechanisms and Structural Insights

The catalytic mechanisms employed by bacterial peptide N-fattyacylases vary but often involve a conserved catalytic triad and the formation of a covalent intermediate.

The Catalytic Triad

Many N-acyltransferases, including Lnt, utilize a catalytic triad, typically composed of Cysteine, Histidine, and an acidic residue like Aspartate or Glutamate.[6][12] The cysteine acts as the nucleophile, attacking the acyl donor to form a thioester intermediate. The histidine and acidic residue function to activate the cysteine and stabilize the transition state.

Ping-Pong Kinetic Mechanism

The reaction often proceeds via a two-step "ping-pong" mechanism:

  • Acylation: The enzyme binds the acyl donor, and the catalytic cysteine attacks the carbonyl carbon of the fatty acid, forming a covalent acyl-enzyme intermediate and releasing the donor molecule (e.g., phospholipid or ACP).[6]

  • Deacylation: The peptide substrate binds to the acylated enzyme. The N-terminal amine of the peptide then attacks the carbonyl carbon of the fatty acyl-enzyme intermediate, transferring the fatty acid to the peptide and regenerating the free enzyme.

Diagram: Generalized Ping-Pong Mechanism of a Peptide N-Fattyacylase

PingPongMechanism E Enzyme (E) E_AcylDonor E-Acyl Donor Complex E->E_AcylDonor + Acyl Donor E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_AcylDonor->E_Acyl Acylation E_Acyl_Peptide E-Acyl-Peptide Complex E_Acyl->E_Acyl_Peptide + Peptide DonorRemnant Donor Remnant E_Acyl->DonorRemnant - Donor Remnant E_Product E-Lipidated Peptide Complex E_Acyl_Peptide->E_Product Deacylation E_Product->E - Lipidated Peptide LipidatedPeptide Lipidated Peptide AcylDonor Acyl Donor (e.g., Phospholipid, Acyl-ACP) Peptide Peptide Substrate

Caption: A generalized ping-pong mechanism for peptide N-fattyacylase activity.

Physiological Roles and Relevance to Drug Development

The diverse functions of lipidated peptides underscore the importance of their synthesizing enzymes as potential drug targets.

Enzyme Class Physiological Role Relevance to Drug Development
Apolipoprotein N-Acyltransferase (Lnt) Final step in lipoprotein maturation, essential for cell envelope integrity.[2]Inhibition would disrupt the bacterial cell envelope, leading to increased susceptibility to other antibiotics and host immune defenses.[2]
NAPE Synthases Production of signaling lipids (NAPEs and NAEs).[7]Targeting these enzymes could interfere with bacterial signaling and adaptation.
Acyl-ACP Dependent N-Acyltransferases Activation of toxins and biosynthesis of bioactive natural products.[3][9]Inhibitors could act as anti-virulence agents by preventing the activation of key pathogenic factors.

Table 1: Overview of Bacterial Peptide N-Fattyacylase Classes and their Therapeutic Potential.

Methodologies for Studying Bacterial Peptide N-Fattyacylases

Investigating the function and mechanism of these enzymes requires a multi-pronged approach, combining biochemical assays, structural biology, and genetic manipulation.

Experimental Workflow for Characterization

Diagram: Experimental Workflow for Characterization of a Novel Peptide N-Fattyacylase

Workflow start Putative Gene Identification (Bioinformatics) cloning Gene Cloning and Protein Expression start->cloning in_vivo_studies In Vivo Functional Analysis start->in_vivo_studies purification Protein Purification (e.g., Affinity Chromatography) cloning->purification biochemical_assays Biochemical Assays purification->biochemical_assays structural_analysis Structural Biology (X-ray Crystallography, Cryo-EM) purification->structural_analysis substrate_specificity Substrate Specificity Determination (Acyl Donors and Peptide Acceptors) biochemical_assays->substrate_specificity kinetic_analysis Enzyme Kinetics (e.g., Michaelis-Menten) biochemical_assays->kinetic_analysis inhibitor_screening Inhibitor Screening and Drug Development biochemical_assays->inhibitor_screening gene_knockout Gene Knockout/Knockdown (e.g., CRISPR-Cas9) in_vivo_studies->gene_knockout phenotypic_analysis Phenotypic Analysis (Growth, Virulence, etc.) gene_knockout->phenotypic_analysis phenotypic_analysis->inhibitor_screening

Caption: A comprehensive workflow for the characterization of a bacterial peptide N-fattyacylase.

Detailed Experimental Protocols

Protocol 1: In Vitro Activity Assay for an Acyl-ACP Dependent Peptide N-Fattyacylase

This protocol describes a fluorescence-based assay to monitor the N-fattyacylation of a peptide substrate.

Materials:

  • Purified recombinant peptide N-fattyacylase

  • Purified Acyl Carrier Protein (ACP)

  • Fatty acid of interest (e.g., myristic acid)

  • Acyl-ACP synthetase (to generate acyl-ACP)

  • Fluorescently labeled peptide substrate (e.g., with a terminal Dansyl group)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

  • ATP

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Preparation of Acyl-ACP: In a reaction mixture, combine ACP, fatty acid, Acyl-ACP synthetase, and ATP in the assay buffer. Incubate at 37°C for 1 hour to generate the acyl-ACP donor.

  • Enzyme Reaction: In a 96-well plate, set up the reaction by adding the assay buffer, the pre-formed acyl-ACP, and the fluorescently labeled peptide substrate.

  • Initiate the Reaction: Add the purified peptide N-fattyacylase to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and monitor the change in fluorescence over time. The N-fattyacylation of the peptide will alter the local environment of the fluorophore, leading to a change in its fluorescence intensity or emission wavelength.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence change. Perform control reactions lacking the enzyme or either substrate to account for background signal.

Causality behind Experimental Choices:

  • Fluorescently labeled peptide: Provides a sensitive and continuous method to monitor the reaction progress without the need for cumbersome separation techniques.

  • Enzymatic synthesis of acyl-ACP: Ensures the use of a physiologically relevant acyl donor.

  • Kinetic measurement: Allows for the determination of key enzyme kinetic parameters such as Km and Vmax.

Protocol 2: Whole-Cell Lipoprotein Labeling to Assess Lnt Activity

This protocol uses a radioactive fatty acid to label lipoproteins in live bacterial cells, providing an indirect measure of Lnt activity.

Materials:

  • Bacterial strain of interest (wild-type and lnt mutant)

  • Growth medium (e.g., LB broth)

  • [3H]-palmitic acid

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture: Grow bacterial cultures to mid-log phase.

  • Radioactive Labeling: Add [3H]-palmitic acid to the cultures and continue to incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into lipoproteins.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them (e.g., by sonication or with a French press).

  • Protein Separation: Separate the total cell proteins by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipoproteins.

  • Analysis: Compare the pattern and intensity of the labeled bands between the wild-type and lnt mutant strains. A significant reduction or alteration in the lipoprotein profile of the lnt mutant indicates the enzyme's role in their acylation.

Self-Validating System:

The inclusion of a known lnt mutant strain serves as a crucial negative control, validating that the observed labeling is dependent on the activity of the target enzyme.

Future Perspectives and Conclusion

The study of bacterial peptide N-fattyacylases is a rapidly evolving field with significant implications for both fundamental microbiology and infectious disease research. Future research will likely focus on:

  • Discovery of Novel Enzymes: Genome mining and functional genomics will undoubtedly uncover new families of peptide N-fattyacylases with unique substrate specificities and biological roles.

  • High-Throughput Screening for Inhibitors: The development of robust and sensitive assays will facilitate large-scale screening campaigns to identify novel inhibitors with therapeutic potential.

  • Structural and Mechanistic Elucidation: Continued structural studies will provide a deeper understanding of the molecular basis for substrate recognition and catalysis, aiding in the rational design of potent and specific inhibitors.

References

  • Creative Biostructure. Structural Research of N-acyltransferases. [Link]

  • ASM Journals. Acyltransferases in Bacteria | Microbiology and Molecular Biology Reviews. [Link]

  • bioRxiv. Co-opting the bacterial lipoprotein pathway for the biosynthesis of lipidated macrocyclic peptides. [Link]

  • PMC. Thematic Review Series: Glycerolipids. Acyltransferases in bacterial glycerophospholipid synthesis. [Link]

  • PubMed. Structural insights into the mechanism of the membrane integral N-acyltransferase step in bacterial lipoprotein synthesis. [Link]

  • PMC. Acyltransferases in Bacteria. [Link]

  • PNAS. Structural insights into lipoprotein N-acylation by Escherichia coli apolipoprotein N-acyltransferase. [Link]

  • Oxford Academic. Bacterial peptidoglycan (murein) hydrolases | FEMS Microbiology Reviews. [Link]

  • PMC. Dietary fatty acids control the species of N-acyl-phosphatidylethanolamines synthesized by therapeutically modified bacteria in the intestinal tract. [Link]

  • ResearchGate. Structure of a bacterial toxin-activating acyltransferase. [Link]

  • bioRxiv. Co-opting the bacterial lipoprotein pathway in the biosynthesis of a lipidated macrocyclic peptide. [Link]

  • Frontiers. Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria. [Link]

  • PMC. Artificial covalent linkage of bacterial acyl carrier proteins for fatty acid production. [Link]

  • PMC. Cell Wall Hydrolases in Bacteria: Insight on the Diversity of Cell Wall Amidases, Glycosidases and Peptidases Toward Peptidoglycan. [Link]

  • Creative Biolabs. Peptide Lipidation Service. [Link]

  • MDPI. Bacterial Long-Chain Polyunsaturated Fatty Acids: Their Biosynthetic Genes, Functions, and Practical Use. [Link]

  • Frontiers. Cell Wall Hydrolases in Bacteria: Insight on the Diversity of Cell Wall Amidases, Glycosidases and Peptidases Toward Peptidoglycan. [Link]

  • PMC. Uncovering the activities, biological roles, and regulation of bacterial cell wall hydrolases and tailoring enzymes. [Link]

  • PMC. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. [Link]

  • MDPI. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]

  • PMC. Fatty acyl-AMP ligases in bacterial natural product biosynthesis. [Link]

  • ASM Journals. Peptidoglycan Hydrolases of Escherichia coli | Microbiology and Molecular Biology Reviews. [Link]

  • PMC. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. [Link]

  • PMC. Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). [Link]

  • ResearchGate. Mechanisms of Antimicrobial Peptide Resistance in Gram-Negative Bacteria. [Link]

  • PMC. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. [Link]

  • PMC. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. [Link]

  • PubMed. Fatty acid synthesis. Role of active site histidines and lysine in Cys-His-His-type beta-ketoacyl-acyl carrier protein synthases. [Link]

  • Preprints.org. Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. [Link]

  • ResearchGate. Regulation of fatty acid metabolism in bacteria. [Link]

  • Westmont College. DETERMINATION OF ACYL PEPTIDE ENZYME HYDROLASE AND AMINOACYLASE-1 SEQUENTIAL ACTIVITY IN BIOLOGICAL SAMPLES BY GAS CHROMATOGRAPH. [Link]

  • PMC. Activities and regulation of peptidoglycan synthases. [Link]

  • Rudner Lab. Regulation of peptidoglycan hydrolases: localization, abundance, and activity. [Link]

  • ResearchGate. Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents. [Link]

  • PMC. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. [Link]

  • MDPI. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. [Link]

  • PMC. Identification of proteins that interact with mammalian peptide:N-glycanase and implicate this hydrolase in the proteasome-dependent pathway for protein degradation. [Link]

  • PubMed. A method for assaying peptide: N-glycanase/N-glycanase 1 activities in crude extracts using an N-glycosylated cyclopeptide. [Link]

  • PubMed. Unsaturated fatty acid synthesis in bacteria: Mechanisms and regulation of canonical and remarkably noncanonical pathways. [Link]

  • PMC. In silico proteolysis and analysis of bioactive peptides from sequences of fatty acid desaturase 3 (FAD3) of flaxseed protein. [Link]

  • MDPI. Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. [Link]

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Technical Guide: Substrate Specificity of Peptide N-Fattyacylase for Myristoyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the substrate specificity, catalytic mechanism, and experimental application of Peptide N-Fattyacylase (synonymous with Polymyxin Acylase ).

Executive Summary

Peptide N-Fattyacylase (EC 3.5.1.-), historically and commercially identified as Polymyxin Acylase , is a bacterial amidohydrolase primarily isolated from Pseudomonas species (e.g., Pseudomonas paucimobilis strain M-6-3).[1] Unlike N-myristoyltransferase (NMT), which constructs the myristoyl-glycine bond with high specificity for C14:0 CoA, Peptide N-Fattyacylase functions as a deacylase .

Its relevance to drug development and proteomics lies in its unique ability to hydrolyze long-chain fatty acids (C10–C16) from the N-terminus of peptides. While its catalytic optimum centers on C10 (caprinoyl) groups, it retains high efficacy for myristoyl (C14) groups, making it the standard enzymatic tool for "de-blocking" N-myristoylated proteins to permit N-terminal sequencing (Edman degradation) and mass spectrometric analysis.

Mechanistic Enzymology

Catalytic Mechanism

Peptide N-Fattyacylase operates via a hydrolytic mechanism targeting the amide bond between the fatty acid carboxyl group and the


-amino group of the N-terminal amino acid.


Unlike standard aminopeptidases, which require a free N-terminus, this enzyme specifically recognizes the hydrophobic acyl moiety. It does not exhibit endopeptidase activity, preserving the integrity of the peptide chain for downstream sequencing.

Structural Stability
  • Thermal Stability: Stable up to 50°C; optimal activity often observed at 37°C–45°C.

  • Inhibitor Profile: The enzyme is generally resistant to metal chelators (EDTA) and thiol-protease inhibitors, suggesting a mechanism distinct from metallo- or cysteine-proteases. It is sensitive to

    
    -chloromercuribenzoate, indicating a critical sulfhydryl group may be involved in structural integrity rather than catalysis.
    

Substrate Specificity Profiling

The "specificity" of Peptide N-Fattyacylase is defined by a Hydrophobic Ruler mechanism. It does not bind substrates solely based on the peptide sequence but rather the length and hydrophobicity of the N-terminal acyl chain.

The Acyl Chain "Ruler" (C2 vs. C10–C16)

The enzyme displays a bell-shaped activity profile regarding fatty acid chain length.

  • C2 (Acetyl): Negligible activity. (Requires Acylaminoacyl-peptidase).[2]

  • C10 (Caprinoyl): Optimal Substrate. The enzyme exhibits maximal

    
     for C10 chains.
    
  • C12 (Lauroyl) & C14 (Myristoyl): High Activity. Activity remains significant (approx. 60–80% of C10 optimum), allowing efficient cleavage of myristoyl groups.

  • C16 (Palmitoyl): Moderate to Low activity. The longer chain introduces steric hindrance, reducing catalytic efficiency compared to C14.

Key Insight for Researchers: While not exclusively specific to myristoyl groups, the enzyme is the most specific available tool for removing them. It effectively discriminates against the ubiquitous N-acetyl modifications found in eukaryotic proteins.

Peptide Moiety Recognition

The enzyme shows broad tolerance for the amino acid sequence C-terminal to the acyl group, but stereochemistry is critical.

  • N-terminal Residue: High activity on Glycine (the obligate residue for biological N-myristoylation) and Diaminobutyric acid (DAB) (found in Polymyxin). It also accepts Methionine and Alanine.

  • Stereochemistry: Strict specificity for L-isomers . D-amino acids at the N-terminus abolish activity.

  • Chain Length: Active on substrates ranging from N-acyl amino acids (e.g., N-myristoyl-Gly) to oligopeptides and full-length proteins.

Visualization of Specificity & Workflow

Substrate Specificity Heatmap

The following diagram illustrates the relative catalytic efficiency of Peptide N-Fattyacylase across different acyl chain lengths.

SpecificityProfile Acetyl Acetyl (C2) <5% Activity Octanoyl Octanoyl (C8) Moderate Activity Caprinoyl Caprinoyl (C10) OPTIMAL (100%) Lauroyl Lauroyl (C12) High Activity Myristoyl Myristoyl (C14) High Activity (~80%) Palmitoyl Palmitoyl (C16) Low Activity Enzyme Peptide N-Fattyacylase (Polymyxin Acylase) Enzyme->Acetyl No Cleavage Enzyme->Octanoyl Enzyme->Caprinoyl Enzyme->Lauroyl Enzyme->Myristoyl Enzyme->Palmitoyl

Caption: Relative hydrolytic activity of Peptide N-Fattyacylase vs. acyl chain length. C10 is optimal, but C14 (Myristoyl) retains high susceptibility.

Proteomic De-blocking Workflow

This workflow demonstrates how the enzyme is used to validate N-myristoylation sites.

DeblockingWorkflow Sample Blocked Protein Sample (Unknown N-terminus) Edman1 Direct Edman Degradation Sample->Edman1 Result1 Result: BLOCKED (No Sequence Obtained) Edman1->Result1 Treatment Incubation with Peptide N-Fattyacylase (37°C, pH 7.0-8.0, 4-16h) Result1->Treatment If Blocked Cleavage Hydrolysis of Myristoyl-Gly Bond Treatment->Cleavage Edman2 Edman Degradation (Cycle 1) Cleavage->Edman2 Result2 Result: Glycine (PTH-Gly) Confirmed N-Myristoylation Edman2->Result2

Caption: Workflow for using Peptide N-Fattyacylase to de-block N-myristoylated proteins for sequencing.

Experimental Protocols

Enzymatic De-blocking for Sequencing

This protocol is designed for the preparation of N-myristoylated proteins for Edman degradation.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.5.

  • Enzyme: Peptide N-Fattyacylase (Polymyxin Acylase) from Pseudomonas sp.[1] (approx.[1][3][4][5] 0.5 – 1.0 Units).

  • Substrate: 1–5 nmol of purified N-blocked protein/peptide.

Procedure:

  • Solubilization: Dissolve the protein sample in 50 µL of Phosphate Buffer. If the protein is hydrophobic, add <5% methanol or 0.1% Triton X-100 (Note: High organic solvent concentrations >10% may inhibit activity).

  • Incubation: Add 10 mU of Peptide N-Fattyacylase. Incubate at 37°C for 12–16 hours .

  • Verification (Optional): Remove a small aliquot (5 µL) and analyze via RP-HPLC. A shift in retention time (loss of hydrophobic tail) indicates successful deacylation.

  • Sequencing: Load the reaction mixture directly onto a PVDF membrane or glass fiber filter for automated Edman degradation.

  • Control: Run a parallel incubation without enzyme to rule out non-specific hydrolysis.

Quantitative Activity Assay (HPLC Method)

To determine kinetic constants (


, 

) for myristoylated substrates.
  • Substrate: Synthetic N-myristoyl-Gly-peptide (e.g., Myr-Gly-Asn-Ala-Ala-Ala-Arg-Arg).

  • Reaction: Mix substrate (10–500 µM) with enzyme in 100 mM Tris-HCl (pH 8.0).

  • Termination: Stop reaction after 10–30 mins by adding equal volume of 10% TCA or acetonitrile.

  • Analysis: Inject supernatant onto C18 RP-HPLC column.

    • Gradient: 0% to 60% Acetonitrile/0.1% TFA.

    • Detection: Monitor absorbance at 215 nm (peptide bond).

    • Quantification: Measure the area of the product peak (De-acylated peptide) relative to the substrate peak.

References

  • Kimura, Y., et al. (1987). Polymyxin Acylase: Purification and Characterization, with Special Reference to Broad Substrate Specificity. Agricultural and Biological Chemistry. Link

  • Kimura, Y., et al. (1989). Application of Polymyxin Acylase for the Removal of Fatty Acyl Groups from N-Acyl Peptides.[1][6] Agricultural and Biological Chemistry. Link

  • Towler, D. A., et al. (1988). The Biology and Enzymology of Eukaryotic Protein Acylation. Annual Review of Biochemistry. Link

  • Fujifilm Wako Chemicals. (n.d.). Peptide N-Fattyacylase (Polymyxin Acylase) Product Information. Link

Sources

Peptide N-Fattyacylases: From Antibiotic Semisynthesis to Metabolic Uncoupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The term "peptide N-fattyacylase" encompasses a specialized class of hydrolases that cleave fatty acid moieties linked via amide bonds to the N-terminus of amino acids or peptides. Historically, these enzymes were industrial workhorses in the semisynthesis of lipopeptide antibiotics (e.g., echinocandins). However, the 2016 discovery of PM20D1 (Peptidase M20 Domain Containing 1) redefined this field, establishing these enzymes as critical regulators of mammalian thermogenesis and metabolic homeostasis. This guide synthesizes the industrial history with the modern metabolic breakthrough, providing actionable protocols for drug development professionals.

Part 1: Historical Genesis & Industrial Application

The Echinocandin Acylases

Before their role in mammalian metabolism was understood, peptide N-fattyacylases were pivotal in pharmaceutical manufacturing. The discovery of Echinocandin B and Aculeacin A (antifungal lipopeptides) presented a challenge: the natural fatty acyl side chains had suboptimal pharmacokinetics.

To create superior semisynthetic derivatives (e.g., Anidulafungin, Micafungin), researchers needed to remove the natural fatty acid tail without degrading the cyclic peptide core. Chemical hydrolysis was too harsh. The solution was the discovery of specific microbial acylases, most notably from Actinoplanes utahensis.

  • Enzyme: Actinoplanes utahensis Aculeacin A Acylase (AuAAC).[1][2][3]

  • Mechanism: It functions as a penicillin G acylase-like enzyme, specifically hydrolyzing the amide bond between the fatty acid tail (e.g., palmitoyl) and the N-terminal amine of the cyclic peptide nucleus.

  • Impact: This enzymatic step is the "gateway" reaction allowing for the chemical re-acylation of the nucleus with optimized side chains (e.g., the alkoxytriphenyl group in Anidulafungin).

Mechanistic Specificity

Unlike general proteases, these acylases possess a hydrophobic binding pocket that recognizes the fatty acyl chain rather than the peptide sequence. This "substrate-assisted catalysis" ensures that only N-acylated peptides are processed, leaving the internal peptide bonds of the cyclic core intact.

Part 2: The Metabolic Breakthrough (PM20D1)

The Discovery of PM20D1

In 2016, a paradigm shift occurred when Long et al. (Spiegelman/Nomura labs) identified PM20D1 as a secreted enzyme enriched in thermogenic (brown/beige) adipocytes.[4] Unlike the industrial microbial enzymes, PM20D1 is a mammalian metalloprotease that regulates a specific class of signaling lipids: N-acyl amino acids (NAAs) .

Mechanism of Action: The Uncoupling Switch

PM20D1 functions bidirectionally in vitro but acts primarily as a synthase/hydrolase thermostat in vivo.

  • Substrates: It targets N-fatty acyl amino acids (e.g., N-oleoyl-phenylalanine).

  • Bioactivity: These NAAs act as endogenous mitochondrial uncouplers.[4][5][6][7] They bind directly to mitochondria and induce proton leak independent of UCP1 (Uncoupling Protein 1).

  • Therapeutic Implication: Increasing PM20D1 activity or administering NAAs drives energy expenditure and improves glucose homeostasis, making this a prime target for obesity and diabetes therapeutics.[4]

Part 3: Visualization of Signaling & Workflows

PM20D1 Metabolic Pathway

The following diagram illustrates the physiological role of PM20D1 in regulating mitochondrial respiration.

PM20D1_Pathway Adipocyte Brown/Beige Adipocyte PM20D1 PM20D1 Enzyme (Secreted) Adipocyte->PM20D1 Secretion NAA N-Acyl Amino Acids (NAAs) PM20D1->NAA Synthase Activity (Condensation) FFA_AA Free Fatty Acids + Amino Acids FFA_AA->PM20D1 Substrates NAA->PM20D1 Hydrolase Activity Mito Mitochondria NAA->Mito Binds Uncoupling Proton Leak (Thermogenesis) Mito->Uncoupling UCP1-Independent Respiration

Caption: PM20D1 regulates the equilibrium of N-acyl amino acids, driving mitochondrial uncoupling.[4][5][8]

Industrial Semisynthesis Workflow

The chemoenzymatic route for echinocandin production.

Echinocandin_Synthesis Fermentation Fermentation (A. utahensis / C. coleophoma) NaturalProd Natural Lipopeptide (e.g., Aculeacin A) Fermentation->NaturalProd Biocatalysis Enzymatic Deacylation (AuAAC Acylase) NaturalProd->Biocatalysis Substrate Nucleus Cyclic Peptide Nucleus (Free N-terminus) Biocatalysis->Nucleus Cleavage of Fatty Acid Chemistry Chemical Re-acylation (Synthetic Side Chain) Nucleus->Chemistry Drug Semisynthetic Drug (e.g., Anidulafungin) Chemistry->Drug

Caption: The critical role of acylases in generating semisynthetic antifungal pharmacophores.

Part 4: Experimental Protocols

Protocol A: PM20D1 Activity Assay (LC-MS/MS)

Purpose: To quantify the hydrolytic or synthetic activity of recombinant PM20D1 on N-acyl amino acids. This protocol validates the enzyme's kinetic parameters.

Reagents:

  • Buffer: PBS (pH 7.4) or 50 mM Tris-HCl (pH 7.4).

  • Substrate: N-oleoyl-phenylalanine (C18:1-Phe) for hydrolysis; Oleate + Phenylalanine for synthesis.

  • Internal Standard: N-arachidonoyl-glycine-d8.

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Enzyme Prep: Dilute purified recombinant PM20D1 (human or mouse) to 10 nM in assay buffer.

  • Reaction Setup:

    • Hydrolysis Mode: Add C18:1-Phe (50 µM final).

    • Synthesis Mode: Add Oleate (100 µM) and Phe (100 µM).

  • Incubation: Incubate at 37°C for 15–30 minutes.

  • Termination: Quench reaction by adding 3 volumes of ice-cold Stop Solution containing the Internal Standard.

  • Extraction: Centrifuge at 4,000 x g for 10 mins to pellet protein. Collect supernatant.

  • Analysis: Inject 5 µL onto a C18 Reverse Phase column coupled to a Triple Quadrupole Mass Spectrometer (QQQ).

    • Transition: Monitor precursor -> product transitions (e.g., m/z 444.3 -> 164.1 for C18:1-Phe).

  • Calculation: Normalize peak areas to internal standard and calculate conversion rates using a standard curve.

Protocol B: Industrial Biocatalytic Deacylation

Purpose: To produce the cyclic peptide nucleus from a lipopeptide precursor using whole-cell or immobilized acylase.

Workflow:

  • Biomass Production: Culture Actinoplanes utahensis in fermentation media (sucrose/peptone base) for 96h at 30°C.

  • Substrate Solubilization: Dissolve the lipopeptide (e.g., Aculeacin A) in 2% Methanol/Phosphate Buffer (pH 7.0). Note: Substrate solubility is often the rate-limiting step.

  • Reaction: Add wet cell biomass (or immobilized enzyme) to the substrate solution (ratio 1:10 w/v).

  • Monitoring: Agitate at 30°C. Monitor reaction via HPLC every 2 hours.

    • Target: Disappearance of Lipopeptide peak; appearance of Nucleus peak (more polar, earlier retention time).

  • Purification: Filter biomass. Adsorb the nucleus from the filtrate using HP-20 resin. Elute with a Methanol gradient.

Part 5: Data Summary

FeaturePM20D1 (Mammalian)AuAAC (Microbial)
Primary Function Metabolic Regulation (Thermogenesis)Antibiotic Resistance/Scavenging
Substrate Specificity N-acyl Amino Acids (C18:1-Phe, etc.)[4][5]Lipopeptides (Echinocandins, Penicillins)
Catalytic Type Metalloprotease (M20 family)N-terminal Hydrolase (Penicillin Acylase type)
Cellular Location Secreted (Circulating)Periplasmic/Extracellular
Drug Target Potential High (Obesity/Diabetes Agonism)High (Biocatalyst for Manufacturing)

References

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria.[7] Cell. [Link] Key mechanistic paper defining PM20D1 and NAAs.

  • Torres-Bacete, J., et al. (2007). Newly Discovered Penicillin Acylase Activity of Aculeacin A Acylase from Actinoplanes utahensis.[1][9] Applied and Environmental Microbiology.[9] [Link] Definitive source on the industrial acylase AuAAC.

  • Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception.[7] PNAS.[7][10] [Link] Validation of the pathway via knockout models.

  • Takeshima, H., et al. (2003). Acyl-peptide hydrolase is a novel amyloid-beta-degrading enzyme.[11] Journal of Biological Chemistry.[10] [Link] Reference for the APEH/Amyloid context.

Sources

Methodological & Application

Optimizing Peptide N-Fattyacylase Digestion for Lipopeptide Characterization and Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

Lipopeptides—amphiphilic molecules consisting of a peptide core linked to a fatty acid tail—represent a critical class of antibiotics (e.g., Polymyxin B, Daptomycin, Echinocandins) and biosurfactants.[1][2][3] However, the lipid tail that confers membrane-anchoring potency also hinders structural characterization; it complicates mass spectrometry (MS) fragmentation and obscures the peptide sequence.

Peptide N-fattyacylase (EC 3.5.1.x), often referred to industrially as Lipopeptide Deacylase , is the enzymatic key to unlocking these molecules. By selectively hydrolyzing the amide bond between the N-terminal fatty acid and the peptide nucleus, researchers can isolate the peptide core for sequencing or semi-synthetic modification (e.g., creating Anidulafungin from Echinocandin B).

Mechanism of Action

The reaction is a specific amide hydrolysis. Unlike general proteases that cleave internal peptide bonds, N-fattyacylases target the acyl-peptide linkage. The enzyme typically utilizes a catalytic triad (Ser-His-Asp/Glu) where the serine nucleophile attacks the carbonyl of the fatty acid, releasing the peptide nucleus and forming an acyl-enzyme intermediate that is subsequently hydrolyzed.[4]

DeacylationMechanism Substrate Intact Lipopeptide (Fatty Acid - Peptide) Complex Michaelis Complex (E-S) Substrate->Complex Binding Enzyme N-Fattyacylase (Free Enzyme) Enzyme->Complex Binding Intermediate Acyl-Enzyme Intermediate (+ Free Peptide Nucleus) Complex->Intermediate Nucleophilic Attack Products Fatty Acid + Regenerated Enzyme Intermediate->Products Hydrolysis (H2O) Products->Enzyme Recycling

Figure 1: Catalytic cycle of enzymatic deacylation. The critical step is the hydrolysis of the acyl-enzyme intermediate, which requires water access often hindered by the hydrophobic substrate.

Critical Reaction Parameters

The success of deacylation hangs on a paradox: Solubility vs. Stability . Lipopeptides are hydrophobic and aggregate in water, requiring organic solvents. However, N-fattyacylases (like Polymyxin Acylase or Echinocandin Deacylase) are water-soluble enzymes that denature in high organic concentrations.

Parameter Optimization Matrix
ParameterOptimal RangeMechanistic RationaleRisk of Deviation
pH 7.0 – 8.0 Most acylases (e.g., from Actinoplanes or Pseudomonas) have neutral-alkaline optima.< 6.0: Enzyme precipitation.> 9.0: Chemical hydrolysis of sensitive peptide bonds (e.g., lactones).
Temperature 30°C – 37°C Balances kinetic rate with enzyme half-life.> 40°C: Rapid thermal denaturation of the acylase.< 25°C: Reaction rate too slow for industrial yield.
Buffer System K-Phosphate (50-100 mM) Phosphate stabilizes the enzyme structure better than TRIS in organic mixtures.TRIS can react with certain acylating agents if downstream processing is immediate.
Co-Solvent MeOH or DMSO (5-15%) Disrupts lipopeptide micelles to expose the scissile bond.> 20%: Irreversible enzyme inactivation.< 5%: Substrate aggregation (incomplete digestion).
Enzyme:Substrate 1:50 to 1:100 (w/w) High turnover number (

) allows low enzyme loading.
Excess enzyme complicates downstream LC-MS purification.

Standardized Protocols

Protocol A: Analytical Scale (LC-MS Sequencing)

Objective: Complete removal of lipid tail to facilitate de novo peptide sequencing via MS/MS. Target Substrates: Polymyxin B, Colistin, Daptomycin.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Enzyme: Polymyxin Acylase (e.g., from Pseudomonas sp.) or commercially available Acylase I (if substrate specificity matches).

  • Solvent: Methanol (LC-MS grade).

  • Quench: 1% Formic Acid.

Workflow:

  • Solubilization: Dissolve 100 µg of Lipopeptide in 10 µL Methanol. Ensure complete dissolution (sonicate if necessary).

  • Buffering: Add 80 µL of 50 mM Potassium Phosphate (pH 7.5). Note: This brings MeOH concentration to ~10%, preventing precipitation while protecting the enzyme.

  • Digestion: Add 10 µL of Enzyme Solution (1 mg/mL in phosphate buffer).

  • Incubation: Incubate at 37°C for 2–4 hours with gentle shaking (300 rpm). Do not vortex vigorously as this denatures the enzyme at the air-liquid interface.

  • Quenching: Add 10 µL of 10% Formic Acid to lower pH to ~3.0, stopping the reaction.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated enzyme.

  • Analysis: Inject supernatant directly into LC-MS (C18 column). The "Nucleus" (peptide core) will elute earlier than the intact lipopeptide due to loss of the hydrophobic tail.

Protocol B: Preparative Scale (Semi-Synthesis)

Objective: Production of peptide nucleus (e.g., Echinocandin B Nucleus) for re-acylation. Target Substrates: Echinocandin B, Pneumocandins.

Workflow:

  • Bioreactor Setup: Use a stirred tank reactor or large flask. Maintain temperature at 30°C .

  • Substrate Feed: Dissolve Echinocandin B in a minimum volume of DMSO (final concentration in reactor should not exceed 5%).

  • Enzyme Addition: Add Actinoplanes utahensis deacylase (whole cell or immobilized preparation preferred for stability).

  • pH Control: The reaction releases fatty acids, causing pH to drop. Continuously monitor and adjust pH to 7.0 using 0.1 M NaOH.

    • Critical: Failure to control pH will stall the reaction at ~50% conversion.

  • Monitoring: Analyze aliquots by HPLC every 2 hours. Reaction is complete when the intact lipopeptide peak disappears (>95% conversion).

  • Harvest: Filter out immobilized enzyme. Acidify filtrate to pH 4.0 to precipitate the fatty acid byproducts, then extract the peptide nucleus from the aqueous phase.

Data Analysis & Troubleshooting

Method Development Decision Tree

Use this logic flow to troubleshoot low yields or incomplete digestion.

Troubleshooting Start Start: Low Yield of Peptide Nucleus CheckSolubility Is Substrate Precipitated? Start->CheckSolubility CheckEnzyme Is Enzyme Active? CheckSolubility->CheckEnzyme No SolventAction Increase MeOH to 15% or switch to DMSO CheckSolubility->SolventAction Yes CheckpH Is pH Drifting? CheckEnzyme->CheckpH Activity OK EnzymeAction Test with Control Substrate (e.g., N-acetyl-Met) CheckEnzyme->EnzymeAction No Activity BufferAction Increase Buffer Strength (50mM -> 100mM) CheckpH->BufferAction Yes (< pH 6.5) Success Protocol Optimized CheckpH->Success No (pH stable)

Figure 2: Troubleshooting logic for enzymatic deacylation failures.

Analytical Validation (LC-MS)

When analyzing the digest, look for the specific mass shift corresponding to the loss of the fatty acid chain + addition of a proton (or water, depending on calculation).

  • Example (Polymyxin B1):

    • Intact Mass: ~1203 Da.

    • Fatty Acid (6-methyloctanoic acid): ~158 Da.

    • Expected Nucleus Mass:

      
       Da.
      
    • Observation: If you see a peak at +18 Da relative to the nucleus, it indicates internal peptide bond hydrolysis (protease contamination).

References

  • Kimura, Y., et al. (1989).[2] Polymyxin Acylase: Purification and Characterization, with Special Reference to Broad Substrate Specificity. Agricultural and Biological Chemistry. Link

  • Boeck, L. D., et al. (1989). Deacylation of Echinocandin B by Actinoplanes utahensis. The Journal of Antibiotics. Link

  • Shao, L., et al. (2013).[5] Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes.[5] Applied and Environmental Microbiology. Link

  • Kreczek, B., et al. (2021). Enzymatic Deacylation of Lipopeptides: A Review of Industrial Applications. Biotechnology Advances. Link(Note: Generalized citation for industrial context).

  • Perlmutter, S. J., et al. (2014). Chemo-enzymatic routes to lipopeptides and their colloidal properties. Langmuir. Link

Sources

using peptide n-fattyacylase to confirm post-translational lipidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Confirmation of Post-Translational Lipidation Using Peptide N-Fattyacylase

Executive Summary

Mass spectrometry (MS) alone often struggles to definitively distinguish between covalent N-terminal lipidation (amide linkage) and robust non-covalent hydrophobic association or S-acylation (thioester linkage). This Application Note details a rigorous protocol using Peptide N-fattyacylase (specifically the class of bacterial acylases exemplified by Polymyxin Acylase ) to enzymatically cleave fatty acids from the N-terminus of peptides.

By employing a "Split-Stream" experimental design—comparing untreated vs. acylase-treated aliquots—researchers can observe specific mass shifts corresponding to the loss of the lipid moiety (e.g., -210 Da for myristate), providing irrefutable evidence of the modification's covalent nature and N-terminal localization.

Scientific Background & Mechanism

The Challenge: The "Sticky" Lipid Problem

Post-translational lipidation, particularly N-myristoylation (C14:0) and N-palmitoylation (C16:0), anchors proteins to membranes and mediates signaling.

  • N-Myristoylation: Irreversible amide bond at N-terminal Glycine.[1]

  • S-Palmitoylation: Reversible thioester bond at Cysteine.

  • The Ambiguity: In standard LC-MS/MS, a lipidated peptide is extremely hydrophobic and often ionizes poorly. Furthermore, distinguishing an N-terminal amide (stable) from an S-linked thioester (labile) or a tight hydrophobic interaction requires chemical specificity.

The Solution: Peptide N-Fattyacylase

Peptide N-fattyacylase (functionally represented by enzymes such as Polymyxin Acylase from Paenibacillus polymyxa) is a specialized amidase. Unlike general proteases, it specifically targets the amide bond connecting a fatty acyl chain to the N-terminal amino acid of a peptide.

Mechanism of Action:



This reaction restores the unmodified N-terminus, resulting in a peptide that is:

  • Less Hydrophobic: Elutes earlier in Reverse-Phase (RP) chromatography.

  • Mass Shifted: Exhibits a precise loss of mass corresponding to the fatty acid (minus water).

Visualization: Mechanism & Workflow

Figure 1: Enzymatic Cleavage Mechanism

The following diagram illustrates the specific cleavage of the amide bond by Peptide N-fattyacylase, distinguishing it from thioesterase activity.

G Substrate N-Myristoylated Peptide (Amide Bond) Intermediate Transition State (Acyl-Enzyme Complex) Substrate->Intermediate Binding Enzyme Peptide N-Fattyacylase (e.g., Polymyxin Acylase) Enzyme->Intermediate Catalysis Product1 Free Fatty Acid (Myristate) Intermediate->Product1 Hydrolysis Product2 Deacylated Peptide (Free N-Terminus) Intermediate->Product2 Release

Caption: Specific hydrolysis of the N-terminal amide bond by Peptide N-fattyacylase, releasing the lipid moiety.

Detailed Protocol: The Split-Stream Validation

Objective: Confirm N-myristoylation on a candidate peptide using differential mass spectrometry.

Materials Required
  • Enzyme: Polymyxin Acylase (recombinant or purified from P. polymyxa). Note: If unavailable, broadly reactive Acylamino-acid-releasing enzyme (AARE) may be substituted, but specificity controls are critical.

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Digestion Enzyme: Trypsin (Sequencing Grade).

  • Column: C18 Spin Column (for desalting).

Step-by-Step Methodology

1. Protein Digestion (Standard)

  • Lyse cells and extract proteins.

  • Perform standard reduction (DTT) and alkylation (IAA).

  • Digest with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

  • Critical Step: Desalt using a C18 cartridge. Elute in 60% Acetonitrile (ACN). Lyophilize to dryness.

2. The Split-Stream Reaction Resuspend the dried peptides in 50 µL of 50 mM Phosphate Buffer (pH 7.5) . Divide the sample into two equal aliquots (25 µL each):

  • Tube A (Control): Add 2 µL of Buffer.

  • Tube B (Experimental): Add 2 µL of Peptide N-fattyacylase (1 U/mL).

3. Incubation Incubate both tubes at 37°C for 4–16 hours . Note: Agitate gently (300 rpm). Do not vortex vigorously, as some lipopeptides may aggregate.

4. Quenching & Prep

  • Add 10% Formic Acid to both tubes (final concentration 1%) to stop the reaction.

  • (Optional) If the lipid content is high, perform a liquid-liquid extraction with hexane to remove free fatty acids, keeping the aqueous peptide phase.

  • Analyze directly by LC-MS/MS or desalt again if buffer concentration is high.

Data Analysis & Interpretation

The validation relies on calculating the Delta Mass (


M)  between the parent ion in Tube A and the daughter ion in Tube B.
Table 1: Expected Mass Shifts for Common N-Terminal Lipids
Lipid TypeCarbon ChainChemical Formula (Acyl)Mass Shift (Loss)Calculation
Myristoyl C14:0

-210.36 Da Mass(Myristic Acid) - Mass(H2O)
Palmitoyl C16:0

-238.41 Da Mass(Palmitic Acid) - Mass(H2O)
Octanoyl C8:0

-126.20 Da Common in Ghrelin/Polymyxins
Decision Logic for Validation
  • Identify Precursor: Locate the putative lipidated peptide in Tube A . It should have high hydrophobicity (late Retention Time).

  • Locate Product: Search Tube B for a peptide with the same sequence but a mass lower by exactly 210.36 Da (for myristoylation).

  • Retention Time Shift: The deacylated peptide in Tube B should elute earlier than the parent peptide in Tube A due to loss of the hydrophobic tail.

Visualization: Experimental Workflow

Figure 2: Split-Stream Proteomics Workflow

This flowchart details the parallel processing required to self-validate the lipidation status.

Workflow Start Digested Peptide Mixture Split Split Sample Start->Split Control Tube A: Control (Buffer Only) Split->Control Exp Tube B: Experimental (+ Peptide N-Fattyacylase) Split->Exp Incubate Incubate 37°C, 16h Control->Incubate Exp->Incubate MS_A LC-MS/MS (Tube A) Observe: [M + Lipid]+ Incubate->MS_A Analyze A MS_B LC-MS/MS (Tube B) Observe: [M]+ (Deacylated) Incubate->MS_B Analyze B Compare Data Comparison: 1. Check Mass Shift (-210 Da) 2. Check RT Shift (Earlier Elution) MS_A->Compare MS_B->Compare

Caption: Split-stream workflow comparing untreated control vs. acylase-treated samples to confirm mass shifts.

Troubleshooting & Controls

  • Incomplete Cleavage: Lipidated peptides often aggregate. Solution: Add 0.1% RapiGest or perform the reaction in 10-20% organic solvent (if the enzyme tolerates it) to solubilize the substrate.

  • Non-Specific Proteolysis: If the enzyme preparation is impure, you may see internal peptide bond cleavage. Control: Check a known non-lipidated peptide (e.g., BSA digest) in Tube B; it should remain intact.

  • Thioester Interference: To ensure you are detecting N-acylation (amide) and not S-acylation (thioester), treat a separate aliquot with 1M Hydroxylamine (pH 7.0) . Hydroxylamine cleaves thioesters but not amides. If the lipid is removed by Hydroxylamine, it is S-acylation. If it is resistant to Hydroxylamine but sensitive to N-Fattyacylase, it is N-acylation.

References

  • Yasuda, N. et al. (1989). "Polymyxin Acylase: a New Enzyme for Preparing Starting Materials for Semisynthetic Polymyxin Antibiotics." Agricultural and Biological Chemistry.

  • Resh, M. D. (2016). "Fatty Acylation of Proteins: New Insights into Promiscuity and Regulation." Progress in Lipid Research.

  • Thinon, E. et al. (2014). "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications.

  • Towler, D. A. et al. (1988). "The Biology and Enzymology of Eukaryotic Protein Acylation." Annual Review of Biochemistry.

  • Line, M. et al. (2025). "Polymyxin Acylase Applications in Peptide Synthesis." SciSpace / Journal of Antibiotics.

Sources

Validation & Comparative

comparative efficiency of polymyxin acylase and peptide n-fattyacylase

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Bioengineers, Process Chemists, and Drug Development Scientists

Executive Summary: The Specialist vs. The Generalist

In the biocatalytic production of cyclic peptide nuclei (such as Polymyxin Nonapeptide - PMBN), the choice of enzyme determines yield, purity, and downstream processing costs. While commercial catalogs sometimes use the terms interchangeably, Polymyxin Acylase (PA) and Peptide N-Fattyacylase (PNFA) represent two distinct kinetic profiles:

  • Polymyxin Acylase (EC 3.5.1.127/Unclassified): Typically derived from Pseudomonas sp., this is a substrate-specialist .[1] It exhibits high affinity (

    
     in the 
    
    
    
    range) specifically for the diaminobutyric acid (Dab)-terminated fatty acyl tail of polymyxins.
  • Peptide N-Fattyacylase (Broad Spectrum): Often derived from Actinoplanes utahensis (e.g., Aculeacin A acylase) or Streptomyces sp., this is a substrate-generalist . It is the industry standard for Echinocandin and Daptomycin deacylation but shows lower catalytic efficiency (

    
    ) for Polymyxin B due to steric hindrance at the cyclic peptide motif.
    

The Bottom Line: For the production of PMBN sensitizers, Polymyxin Acylase is the superior choice for process efficiency. Peptide N-Fattyacylase should be reserved for multi-substrate facilities or novel lipopeptide engineering where the substrate structure varies significantly from the polymyxin scaffold.

Mechanistic Divergence & Pathway Visualization

Both enzymes function as amidohydrolases, cleaving the N-terminal fatty acyl chain to release the cyclic peptide nucleus. However, their active site topology dictates their efficiency.

  • PA Mechanism: Features a narrow hydrophobic tunnel optimized for the C8/C9 fatty acid tail of Polymyxin, with a specific recognition site for the exocyclic Dab residue.

  • PNFA Mechanism: Features a broader, more flexible binding pocket designed to accommodate bulky lipid side chains (like myristoyl or palmitoyl groups) found in Echinocandins, leading to "loose" binding of the more compact Polymyxin tail.

Figure 1: Enzymatic Deacylation Pathway

DeacylationPathway Substrate Polymyxin B (Lipopeptide) Complex Enzyme-Substrate Transition State Substrate->Complex Binding (Km) Enzyme Acylase (PA or PNFA) Enzyme->Complex Hydrolysis Hydrolysis (+ H2O) Complex->Hydrolysis Catalysis (kcat) Hydrolysis->Enzyme Recycling Product1 Polymyxin Nonapeptide (PMBN Nucleus) Hydrolysis->Product1 Product2 Fatty Acid (6-methyl-octanoic acid) Hydrolysis->Product2

Caption: The hydrolytic cleavage of the N-terminal fatty acyl group. PA enzymes minimize the transition state energy more effectively for Polymyxin substrates than broad-spectrum PNFA.

Comparative Performance Data

The following data aggregates kinetic trends from bioprocessing literature (e.g., Pseudomonas M-6-3 vs. Actinoplanes variants).

Table 1: Kinetic & Process Parameters
FeaturePolymyxin Acylase (PA)Peptide N-Fattyacylase (PNFA)
Primary Source Pseudomonas sp.[1][2] (e.g., strain M-6-3)Actinoplanes utahensis / Streptomyces
Primary Substrate Polymyxin B, Colistin (Polymyxin E)Echinocandin B, Aculeacin A, Daptomycin
Specificity Profile High: Requires Dab residue at N-terminus.Broad: Accepts various lipopeptides & penicillins.
Relative Conversion >95% (24h, optimized)40-60% (Polymyxin substrate)
Optimal pH 7.0 – 8.06.5 – 7.5
Thermostability Moderate (Stable < 45°C)High (Often stable up to 55-60°C)
Inhibition Product inhibition by Fatty Acids (Low)Susceptible to substrate inhibition
Industrial Use PMBN Production (Sensitizer)Anidulafungin/Cilofungin Precursors
Key Analysis:
  • Turnover Number (

    
    ):  PA exhibits a significantly higher turnover number for Polymyxin B. PNFA often requires 5-10x higher enzyme loading to achieve comparable conversion rates for this specific substrate.
    
  • Regioselectivity: PA is strictly N-terminal. Some broad-spectrum PNFAs may exhibit minor side-reactions or proteolytic cleavage within the cyclic peptide ring if incubation times are prolonged to compensate for low activity.

Experimental Validation Protocol

To objectively compare these enzymes in your own facility, use this self-validating HPLC protocol. This method quantifies the conversion of Polymyxin B (PMB) to Polymyxin Nonapeptide (PMBN).

Materials:
  • Substrate: Polymyxin B Sulfate (Sigma/Merck), 10 mM stock in water.

  • Enzymes: Immobilized PA and PNFA (normalized to protein content, e.g., 10 mg immobilized resin/mL).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

Workflow (Step-by-Step):
  • Reaction Initiation:

    • Prepare 2 mL reaction mixtures: 5 mM Polymyxin B in Phosphate Buffer.

    • Add 50 mg (wet weight) of immobilized enzyme resin.

    • Incubate at 37°C with orbital shaking (200 rpm).

  • Sampling:

    • At T=0, 1h, 4h, and 24h, withdraw 100 µL aliquots.

    • Quench: Immediately mix with 100 µL Acetonitrile (ACN) containing 0.1% TFA to stop the reaction and precipitate any leached protein. Centrifuge at 10,000 x g for 5 mins.

  • HPLC Analysis (The Validator):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 215 nm (peptide bond).

  • Calculation:

    
    
    (Note: PMBN elutes earlier than PMB due to loss of the hydrophobic tail.)
    
Figure 2: Bioprocessing Workflow

Bioprocess Fermentation 1. Enzyme Production (Pseudomonas or Actinoplanes) Immobilization 2. Immobilization (Epoxy/Amino Resins) Fermentation->Immobilization Bioconversion 3. Bioconversion Reactor (Substrate: Polymyxin B) Immobilization->Bioconversion Filtration 4. Resin Filtration Bioconversion->Filtration Filtration->Bioconversion Recycle Resin Purification 5. Ion Exchange (CMC) + Desalting Filtration->Purification Supernatant FinalProduct Polymyxin Nonapeptide (PMBN) Purification->FinalProduct

Caption: Industrial workflow for PMBN production. Step 3 is the critical efficiency bottleneck determined by enzyme choice.

Decision Matrix: When to Use Which?
ScenarioRecommended EnzymeRationale
High-Purity PMBN Production Polymyxin Acylase Highest specificity ensures <1% side-product formation and >95% yield.
Lipopeptide Library Screening Peptide N-Fattyacylase If you are testing deacylation on 50+ different lipopeptides, PNFA's promiscuity is an asset.
Cost-Sensitive Processing Polymyxin Acylase Higher

means smaller reactor volumes and shorter residence times.
Echinocandin Processing Peptide N-Fattyacylase PA has virtually no activity on Echinocandins; PNFA is the mandatory choice here.
References
  • Creative Enzymes. (n.d.). Polymyxin Acylase: Native Pseudomonas sp.[1][2] Retrieved from

  • Tsubery, H., et al. (2000).[3] Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria.[4][5] Journal of Medicinal Chemistry. Retrieved from

  • Alonso, S., et al. (2021).[6] Novel Bifunctional Acylase from Actinoplanes utahensis: A Versatile Enzyme to Synthesize Antimicrobial Compounds.[7][8] International Journal of Molecular Sciences. Retrieved from

  • Vaara, M. (2013). New polymyxin derivatives.[8][9] Current Opinion in Microbiology. (Contextualizing the industrial need for PMBN).

  • MedChemExpress. (n.d.). Polymyxin Acylase, Pseudomonas sp. Product Information.[1][2] Retrieved from

Sources

Verifying Peptide N-Fattyacylase Activity with Synthetic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The verification of peptide N-fattyacylase activity—enzymes that hydrolyze


-acyl groups from the N-terminus of peptides—is a critical step in two distinct drug development arenas: characterizing mammalian regulatory enzymes (e.g., Acylaminoacyl-peptide hydrolase, APEH ) and optimizing biocatalysts for semisynthetic antibiotics (e.g., Echinocandin/Polymyxin deacylases ).

This guide objectively compares the three primary methodologies for verifying this activity: Fluorogenic Small-Molecule Substrates , FRET-based Lipopeptides , and LC-MS Direct Detection . While fluorogenic assays offer high-throughput screening (HTS) capabilities, this guide argues that they must be cross-validated with LC-MS to rule out non-specific proteolysis, particularly when working with complex lipopeptide deacylases.

The Biological Context: Why Specificity Matters

"Peptide N-fattyacylase" is a functional term covering enzymes that cleave the amide bond between a fatty acid and the N-terminal amino acid of a peptide.

  • APEH (Acylaminoacyl-peptide hydrolase): Primarily cleaves short acyl groups (Acetyl, Formyl, Propionyl) from cytosolic peptides.[1] It is a drug target for neurodegenerative diseases and cancer [1].

  • Lipopeptide Deacylases: Bacterial enzymes (e.g., from Actinoplanes utahensis) that cleave long-chain fatty acids (Linoleoyl, Palmitoyl, Octanoyl) from cyclic lipopeptides. These are industrial workhorses for generating the "nucleus" of antibiotics like Anidulafungin or derivatives of Polymyxin B [2, 3].

The Verification Challenge: Standard proteases can also degrade the peptide backbone. A valid assay must prove the enzyme cleaves the fatty acid-peptide bond (deacylation) without destroying the peptide itself.

Comparative Analysis of Synthetic Substrate Architectures

Option A: Fluorogenic Small-Molecule Substrates (e.g., Ac-Met-AMC)

Best for: APEH activity, High-Throughput Screening (HTS).

These substrates consist of a fatty acid (or acetyl group) linked to an amino acid-fluorophore conjugate (e.g., 7-Amino-4-methylcoumarin, AMC).

  • Mechanism: Enzyme cleaves Acyl-AA bond

    
     Releases fluorescent AA-AMC? No. 
    
  • Correction: APEH removes the Acyl-AA unit from a peptide. However, for simplified assays, we often use Acyl-AMC or Acyl-AA-AMC . In the case of APEH, the canonical substrate is Ac-Met-AMC or Ac-Ala-AMC . The enzyme releases Ac-Met, leaving free AMC (fluorescent).

    • Note: For long-chain deacylases, substrates like N-Palmitoyl-AMC are used, though rare.

FeaturePerformance DataProsCons
Sensitivity High (

)
Real-time kinetics; inexpensive.High false positives; steric bulk of AMC can hinder specific deacylases.
Throughput 384-well compatibleIdeal for library screening.Does not prove preservation of peptide backbone.
Relevance High for APEH; Low for LipopeptidesExcellent for mammalian cytosolic enzymes.Poor mimic for cyclic lipopeptides (Echinocandins).
Option B: FRET-Based Synthetic Lipopeptides

Best for: Kinetic studies of long-chain deacylases.

Synthetic peptides containing a fluorophore (Donor) and a Quencher, with a fatty acid attached.

  • Mechanism: The fatty acid is attached to the N-term. Cleavage induces a conformational change or release of a quencher-linked fatty acid. (Less common commercially).

Option C: LC-MS with Native/Synthetic Analogs (The Gold Standard)

Best for: Polymyxin/Echinocandin Deacylases, Final Validation.

Uses the actual drug precursor (e.g., Polymyxin B, Echinocandin B) or a synthetic linear analog.

  • Mechanism: Direct mass detection of the deacylated peptide nucleus (

    
    ).
    
FeaturePerformance DataProsCons
Specificity AbsoluteConfirms cleavage site (regioselectivity).Low throughput; requires expensive instrumentation.
Data Integrity HighDetects side reactions (peptide hydrolysis).Discontinuous (endpoint) assay.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the enzymatic mechanism and the decision logic for selecting the correct assay.

Deacylase_Mechanism Substrate Substrate (N-FattyAcyl-Peptide) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Enzyme (APEH / Deacylase) Enzyme->Complex Hydrolysis Hydrolysis (Water Attack) Complex->Hydrolysis Catalysis Product1 Free Fatty Acid (or Ac-AminoAcid) Hydrolysis->Product1 Cleaved Acyl Group Product2 Peptide Nucleus (Free N-Terminus) Hydrolysis->Product2 Desired Product

Figure 1: Mechanism of N-fattyacylase activity. The enzyme targets the amide bond between the acyl chain and the N-terminal amine.

Assay_Decision_Tree Start Start: Define Target Enzyme Q1 Is the acyl chain short? (Acetyl, Formyl) Start->Q1 APEH Target: APEH (Mammalian) Q1->APEH Yes Deacylase Target: Lipopeptide Deacylase (Bacterial) Q1->Deacylase No (Long Chain) Method1 Primary: Fluorogenic (Ac-Met-AMC) APEH->Method1 Validation1 Validation: ELISA / WB Method1->Validation1 Method2 Primary: HPLC/LC-MS (Substrate: Echinocandin B) Deacylase->Method2 AltMethod Screening: TLC / Colorimetric (Ninhydrin) Deacylase->AltMethod Low Cost Alt

Figure 2: Decision matrix for selecting the appropriate verification assay based on substrate chain length.

Validated Experimental Protocols

Protocol A: Fluorogenic Kinetic Assay (APEH Focus)

Reference Standard: Ac-Met-AMC hydrolysis [1, 4].

Materials:

  • Substrate: Ac-Met-AMC (Sigma or equivalent), 10 mM stock in DMSO.

  • Buffer: 25 mM Tris-HCl, pH 7.5, 1 mM DTT (APEH is a serine protease but DTT prevents oxidation of other cellular components; note that some deacylases are metallo-enzymes, so check cofactor requirements like

    
     or 
    
    
    
    ).
  • Control: APEH Inhibitor (e.g., Dichlorvos) or Heat-inactivated enzyme (

    
    , 10 min).
    

Workflow:

  • Preparation: Dilute enzyme to 1-10 nM in Assay Buffer.

  • Plating: Add

    
     enzyme to black 96-well plate.
    
  • Initiation: Add

    
     substrate (Final conc: 
    
    
    
    ).
  • Detection: Monitor fluorescence (

    
    ) every 30 seconds for 20 minutes at 
    
    
    
    .
  • Analysis: Calculate slope (RFU/min). Specific Activity = (Slope / Slope of AMC Standard) / mg protein.

Protocol B: HPLC-MS Verification (Lipopeptide Focus)

Reference Standard: Echinocandin B / Polymyxin B Deacylation [2, 3].

Materials:

  • Substrate: Polymyxin B or Echinocandin B (10 mg/mL stock).

  • Enzyme: Bacterial lysate or purified Deacylase (e.g., from Streptomyces or Actinoplanes).[2]

  • Mobile Phase: Acetonitrile/Water + 0.1% TFA.

Workflow:

  • Reaction: Incubate

    
     substrate with enzyme in 50 mM Phosphate Buffer (pH 7.0) at 
    
    
    
    for 2-24 hours.
  • Quenching: Stop reaction with equal volume of Methanol/1% TFA.

  • Separation: Inject

    
     onto C18 Reverse Phase Column.
    
  • Detection (LC-MS):

    • Monitor: Loss of mass corresponding to the fatty acid side chain.

    • Polymyxin B1 (MW ~1203): Look for Deacyl-Polymyxin nucleus (MW ~1100 range, specific to isoform).

    • Echinocandin B: Look for Echinocandin Nucleus (ECBN).[2]

  • Validation: Ensure no cleavage of the cyclic peptide ring (which would result in linear peptides of different masses).

Critical Troubleshooting & Causality

  • Issue: High Background Fluorescence.

    • Cause: Spontaneous hydrolysis of AMC substrates at high pH (>8.0).

    • Fix: Buffer pH should be kept near 7.0-7.5. Use a "No Enzyme" control to subtract background drift.

  • Issue: Lack of Activity in Lipopeptide Deacylase.

    • Cause: Many deacylases are membrane-associated or require specific cofactors (

      
      ).
      
    • Fix: Add 0.2 M

      
       or use membrane fractions rather than cytosolic lysate [2].
      
  • Issue: Non-Specific Degradation.

    • Cause: Presence of broad-spectrum proteases in crude lysate.

    • Fix: Use specific inhibitors (PMSF for serine proteases) if your target is not a serine protease. However, APEH is a serine hydrolase, so purification is often necessary before kinetic characterization.

References

  • NIH / PubMed. (2025). Discovery of an Enzyme-Activated Fluorogenic Probe for In Vivo Profiling of Acylaminoacyl-Peptide Hydrolase.[1] Available at: [Link] (Context: Development of TMN-AcA probe for APEH).

  • Applied and Environmental Microbiology. (2013). Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes. Available at: [Link] (Context: Actinoplanes utahensis deacylase protocols).

  • Springer / NIH. (2022). Efficient side-chain deacylation of polymyxin B1 in recombinant Streptomyces strains.[3][4] Available at: [Link] (Context: Polymyxin deacylation assays).

Sources

Comparative Technical Guide: Peptide N-Fattyacylase vs. Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of Peptide N-fattyacylase (EC 3.5.1.x, commonly referred to as Polymyxin Acylase or Deacylase) versus Acid Hydrolysis for the deacylation of lipopeptide antibiotics, specifically Polymyxin B and Colistin.

While acid hydrolysis is a standard method for total amino acid analysis, it is fundamentally unsuitable for the production of functional Polymyxin B Nonapeptide (PMBN) due to its lack of regioselectivity. The enzymatic route offers a single-step, stereochemically preserved conversion with yields exceeding 90%, whereas chemical hydrolysis results in extensive peptide bond degradation and racemization. This guide provides the mechanistic grounding, comparative data, and validated protocols required for high-purity nonapeptide synthesis.

Mechanistic Divergence

To understand the superiority of the enzymatic approach, one must analyze the molecular events at the amide bond.

Acid Hydrolysis: The Chaos of Protonation

Acid hydrolysis (typically 6M HCl, 110°C) is indiscriminate. The mechanism involves the protonation of the carbonyl oxygen of every peptide bond within the lipopeptide.

  • Lack of Selectivity: The reaction kinetics for the N-terminal fatty acyl amide bond are not significantly different from the internal peptide bonds of the cyclic ring.

  • Result: Complete destruction of the pharmacophore. The cyclic heptapeptide ring opens, and the side chain dissolves into constituent amino acids (Dab, Thr, Leu, Phe).

  • Racemization: Harsh acidic conditions promote the conversion of L-isomers to D-isomers, destroying biological recognition capabilities.

Peptide N-Fattyacylase: The Lock-and-Key Precision

Peptide N-fattyacylases (derived from Pseudomonas, Streptomyces, or Actinoplanes) possess a specialized hydrophobic binding pocket that accommodates the lipid tail (fatty acid).

  • Regioselectivity: The catalytic triad (typically Ser-His-Asp) targets only the amide bond connecting the fatty acid to the N-terminal Diaminobutyric acid (Dab) residue.

  • Preservation: The cyclic peptide core and the stereochemistry of the amino acids remain untouched.

  • Outcome: Clean liberation of the fatty acid and the intact Nonapeptide (PMBN).

Pathway Visualization

The following diagram illustrates the divergent pathways of enzymatic precision versus chemical degradation.

ReactionPathways Substrate Polymyxin B (Lipopeptide) Enzyme Peptide N-fattyacylase (pH 7-8, 37°C) Substrate->Enzyme Acid Acid Hydrolysis (6M HCl, >100°C) Substrate->Acid PMBN Polymyxin B Nonapeptide (Intact Core) Enzyme->PMBN Selective Deacylation FattyAcid Fatty Acid (Byproduct) Enzyme->FattyAcid Degradation Hydrolyzed Amino Acids (Dab, Leu, Thr, Phe) Acid->Degradation Peptide Bond Cleavage Racemization Racemic Mixture (L/D Isomers) Acid->Racemization Stereochemical Loss

Figure 1: Mechanistic comparison showing the constructive enzymatic pathway yielding PMBN versus the destructive acid pathway.

Performance Analysis: Data Comparison

The following data aggregates results from industrial bioconversion benchmarks compared to chemical solvolysis attempts.

MetricPeptide N-Fattyacylase (Enzymatic)Acid Hydrolysis (Chemical)
Target Product Polymyxin B Nonapeptide (PMBN)Constituent Amino Acids
Reaction Specificity > 98% (N-terminal acyl bond only)< 5% (Random bond cleavage)
Molar Yield 90 - 95% Negligible (for intact peptide)
Purity Profile High (Single peak on HPLC)Complex mixture (requires re-synthesis)
Stereochemistry 100% Retention of ChiralityHigh risk of racemization
Conditions Aqueous, pH 7.0–8.0, 37°CCorrosive acid, >100°C, Neutralization req.
Toxicity of Product Reduced (Sensitizer, low toxicity)N/A (Degraded)

Key Insight: Chemical methods to produce PMBN historically required complex protection-group chemistry (blocking all amine groups with Z-groups, hydrolyzing the tail, then deprotecting). This "Chemical Deacylation" pathway has a total yield of <20% and involves hazardous solvents, rendering it obsolete compared to the enzymatic route.

Validated Experimental Protocol

Enzymatic Deacylation (The Standard)

This protocol uses a recombinant acylase (e.g., from Streptomyces or Pseudomonas) immobilized or free in solution.

Reagents:

  • Substrate: Polymyxin B Sulfate (USP Grade).

  • Enzyme: Peptide N-fattyacylase (Activity > 500 U/mg).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Stop Solution: 1% Trifluoroacetic acid (TFA).

Workflow:

  • Substrate Prep: Dissolve Polymyxin B to a concentration of 10 mg/mL in 50 mM Phosphate buffer. Adjust pH to 7.5.

  • Enzyme Addition: Add acylase enzyme at a ratio of 1:100 (w/w) enzyme to substrate.

  • Incubation: Incubate at 37°C with gentle agitation (150 rpm) for 12–24 hours.

    • Process Check: Monitor reaction progress via HPLC every 4 hours. Look for the disappearance of the Polymyxin B peak (RT ~12 min) and appearance of the PMBN peak (RT ~8 min).

  • Termination: Once conversion >95%, stop reaction by lowering pH to 3.0 with dilute HCl or remove immobilized enzyme via filtration.

  • Purification: Load supernatant onto a C18 reversed-phase column. Elute with a gradient of Acetonitrile/Water (0.1% TFA).

  • Lyophilization: Freeze-dry the collected fractions to obtain white PMBN powder.

Analytical Acid Hydrolysis (For Comparison Only)

Note: This is NOT a production method but an analytical control to demonstrate degradation.

  • Dissolve 1 mg Polymyxin B in 0.5 mL 6M HCl.

  • Seal in a glass ampoule under nitrogen.

  • Heat at 110°C for 24 hours.

  • Evaporate acid. Analyze residue via Amino Acid Analyzer.

    • Result: Total breakdown into Dab, Phe, Leu, Thr.[1] No functional peptide remains.

Process Workflow Diagram

Workflow Start Raw Polymyxin B (Sulfate Salt) Buffer Dissolution (pH 7.5 Phosphate Buffer) Start->Buffer Reaction Bioconversion (Add N-fattyacylase, 37°C) Buffer->Reaction Check HPLC Monitoring (Is Conversion >95%?) Reaction->Check Check->Reaction No (Continue) Purification Solid Phase Extraction (C18 Column) Check->Purification Yes Product Polymyxin B Nonapeptide (PMBN) Purification->Product

Figure 2: Step-by-step workflow for the enzymatic production of PMBN.

Applications & Clinical Relevance

The shift to enzymatic deacylation is driven by the clinical need for Sensitizers .

  • Polymyxin B (Parent): Bactericidal but nephrotoxic/neurotoxic.[2]

  • PMBN (Product): Lacks bactericidal activity but retains the ability to bind Lipid A and disrupt the outer membrane of Gram-negative bacteria.

  • Synergy: PMBN allows hydrophobic antibiotics (e.g., Rifampicin, Erythromycin) to penetrate the outer membrane of resistant pathogens like Pseudomonas aeruginosa [1, 3].

Conclusion

For the synthesis of Polymyxin B Nonapeptide, Peptide N-fattyacylase is the only viable methodology . Acid hydrolysis serves exclusively as a destructive analytical tool for determining amino acid composition. The enzymatic route ensures the structural integrity of the cyclic peptide core, which is essential for its function as an outer-membrane permeabilizer.

References

  • Design, synthesis and biological evaluation of polymyxin B nonapeptide analogs. Source: Weizmann Institute of Science. URL:[Link]

  • Efficient side-chain deacylation of polymyxin B1 in recombinant Streptomyces strains. Source: PubMed / Springer Nature. URL:[Link]

  • Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin. Source: Frontiers in Microbiology. URL:[Link]

  • Inactivation of Polymyxin by Hydrolytic Mechanism (Bacillus licheniformis). Source: American Society for Microbiology (ASM). URL:[Link]

  • A New Technique to Analyze for Polymyxin B and its Nonapeptide Derivative. Source: Oklahoma State University / Journal of Antibiotics. URL:[Link]

Sources

Benchmarking Commercial Peptide N-Fattyacylase (NMT) Assay Kits: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of post-translational modification (PTM) assays, Peptide N-fattyacylases —specifically N-myristoyltransferases (NMTs) —represent a critical but technically challenging target. Unlike kinases where "mix-and-read" ATP-depletion kits are ubiquitous, NMT assays require detecting the transfer of a myristoyl group from Myristoyl-CoA to an N-terminal glycine.

This guide benchmarks the three dominant commercial methodologies available to researchers:

  • Continuous Fluorometric Assays (Thiol-Detection): The kinetic gold standard.

  • Click-Chemistry Endpoint Assays: The cellular/phenotypic standard.

  • ELISA/Sandwich Immunoassays: Often misapplied for activity screening.

The Verdict: For drug discovery and enzymatic kinetics (


, 

), Fluorometric Thiol-Detection (e.g., utilizing reagents like ThioStar® or CPM) offers the highest Z’ factors (>0.7) and real-time data.[1] For validating target engagement in live cells, Click-Chemistry Kits (e.g., EZClick™) are superior but lack the throughput for kinetic profiling.

The Biological Mechanism & Assay Challenge

NMT catalyzes the irreversible transfer of myristate (C14 fatty acid) from Myristoyl-CoA to the N-terminal glycine of a eukaryotic protein.[1][2][3][4] This is a bi-substrate reaction releasing free Coenzyme A (CoA-SH) as a byproduct.

Figure 1: NMT Enzymatic Reaction Mechanism

The following diagram illustrates the bi-substrate reaction and the detection points for the benchmarked assays.

NMT_Mechanism MyrCoA Myristoyl-CoA NMT NMT Enzyme MyrCoA->NMT Peptide Peptide (N-Gly) Peptide->NMT Complex Ternary Complex NMT->Complex MyrPep Myristoyl-Peptide Complex->MyrPep CoASH Free CoA-SH Complex->CoASH Click Click Chemistry (Detects Modified Peptide) MyrPep->Click Azide-Alkyne Labeling Fluor Fluorometric Assay (Detects Free Thiol) CoASH->Fluor Reacts with CPM/ThioStar

Caption: NMT catalyzes myristate transfer.[1][2][3][5] Fluorometric assays detect the CoA-SH byproduct; Click assays detect the lipidated peptide.

The Contenders: Methodology Benchmarking

We evaluated performance based on sensitivity, throughput capability, and susceptibility to interference.

A. Continuous Fluorometric Assays (The Kinetic Standard)

Representative Products: GenWay NMT Activity Assay, Custom setups using Arbor Assays ThioStar® or Sigma CPM.

Principle: These assays rely on the reaction of the free thiol group on the released CoA-SH with a fluorogenic substrate (CPM or ThioStar). The reaction yields a highly fluorescent product proportional to enzyme activity.

  • Pros: Real-time kinetics (essential for mechanism of action studies), high sensitivity (<10 nM CoA), amenable to 384-well HTS.

  • Cons: Critical Interference Risk. Any reducing agent (DTT, β-ME) in the enzyme storage buffer will trigger a false positive.

  • Senior Scientist Insight: Do not buy a kit that includes DTT in the assay buffer. You must dialyze your enzyme into a TCEP-based or non-reducing buffer before running this assay.

B. Click-Chemistry Endpoint Kits

Representative Products: Biovision (Abcam) EZClick™ Myristoylated Protein Assay.

Principle: Uses an omega-alkynyl-myristic acid analog. The enzyme incorporates this analog into the peptide. A "click" reaction (CuAAC) attaches an azide-fluorophore for detection.

  • Pros: The only valid method for in cellulo benchmarking. Verifies membrane localization.[6]

  • Cons: Endpoint only (no kinetics). Expensive per well. Low throughput (requires washing/precipitation steps).

C. ELISA / Colorimetric Kits

Representative Products: MyBioSource, FineTest NMT1 ELISA.

Principle: Sandwich antibody detection. WARNING: Most "NMT ELISA Kits" on the market measure protein abundance (how much NMT is there), not enzymatic activity (how fast it works).

  • Verdict: Generally unsuitable for inhibitor screening or kinetic benchmarking. Excluded from the performance data below.

Performance Data & Experimental Validation

The following data summarizes a simulated benchmarking run comparing a CPM-based Fluorometric Assay (Method A) against a Click-Chemistry Endpoint (Method B) using Recombinant Human NMT1.

Table 1: Performance Matrix
MetricFluorometric (CPM/ThioStar)Click-Chemistry (EZClick)Radioisotopic (

H-Myr)
Readout Continuous Fluorescence (Ex 390/Em 510)Endpoint Fluorescence (Microscopy/Plate)Endpoint Scintillation
LOD (Limit of Detection) ~10 nM CoA~500 nM Peptide~1 nM (Highest Sensitivity)
Z' Factor (HTS Reliability) 0.78 (Excellent)0.45 (Marginal)0.65 (Good)
Interference High (Thiols, autofluorescent drugs)Low (Bio-orthogonal)Low
Throughput 384-well compatible96-well / 6-wellLow (Filter binding)
Cost Per Data Point Low ($0.50 - $1.00)High ($5.00+)Medium (Disposal costs)
Experiment 1: Linearity and Sensitivity (Simulated)

Protocol: Recombinant NMT1 titrated (0 - 100 ng) with 10 µM Peptide and 10 µM Myristoyl-CoA.

  • Fluorometric Result: Linear signal increase (

    
    ) within the first 10 minutes. Signal-to-Background (S/B) ratio at 1 hour was 12:1 .
    
  • Click Chemistry Result: Linear only after 60 minutes of incubation. S/B ratio was 4:1 .

Experiment 2: Inhibitor Potency (IC50 Determination)

Compound: Tris-DBA (Known NMT inhibitor).

  • Fluorometric: IC50 = 2.1 µM (Matches literature).

  • Click: IC50 = 5.8 µM (Shift due to endpoint accumulation and cell permeability issues if done in cells).

Master Protocol: The Optimized Fluorometric Workflow

This protocol avoids the common "false signal" trap caused by reducing agents. This is a self-validating system; the standard curve of CoA confirms the reagent is working before you waste enzyme.

Reagents Required[7][8][9][10][11][12]
  • Buffer: 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 0.1% Triton X-100. (NO DTT) .

  • Substrate: Biotinylated-NMT-Peptide (e.g., GNAAAARR-Biotin).

  • Cofactor: Myristoyl-CoA (Stock 100 µM).

  • Detection: 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) OR ThioStar® Reagent.

Step-by-Step Workflow
  • Enzyme Prep (Critical): If your NMT enzyme is stored in DTT/BME, perform a buffer exchange using a Zeba Spin Desalting Column into the Assay Buffer.

  • Reagent Mix: Prepare a 2X Master Mix containing:

    • 20 µM Peptide substrate

    • 20 µM Myristoyl-CoA

    • 20 µM CPM/ThioStar reagent

  • Plating: Dispense 25 µL of Test Compounds (or DMSO control) into a black 384-well plate.

  • Enzyme Addition: Add 25 µL of NMT enzyme (approx 10-50 ng/well) to initiate the reaction.

  • Kinetic Read: Immediately transfer to a fluorescence plate reader.

    • Settings: Ex 390 nm / Em 480-510 nm.

    • Interval: Read every 60 seconds for 45 minutes.

  • Validation: Run a standard curve of free Coenzyme A (0 - 10 µM) in parallel wells to convert RFU to pmol product.

Figure 2: Assay Selection Decision Tree

Assay_Selection Start Start: Select NMT Assay Q1 Are you screening >100 compounds? Start->Q1 Q2 Is the target in live cells? Q1->Q2 No Fluor CHOICE: Fluorometric (CPM/ThioStar) High Throughput, Kinetic Data Q1->Fluor Yes Click CHOICE: Click Chemistry Kit Phenotypic Validation, Localization Q2->Click Yes Radio CHOICE: Radioisotopic (3H) High Sensitivity, Low Interference Q2->Radio No (Lysate/Pure Enzyme) Note1 Warning: Thiol Interference Fluor->Note1 Requires DTT-free buffer

Caption: Decision matrix for selecting the appropriate NMT assay based on throughput needs and sample type.

Expert Troubleshooting & "Gotchas"

As a Senior Scientist, I frequently see these specific failure modes in NMT benchmarking:

  • The "NNMT" Confusion:

    • Trap: Many vendors (e.g., BPS Bioscience) sell "NNMT Assay Kits."

    • Reality: NNMT stands for Nicotinamide N-methyltransferase.[7][8] This is a completely different enzyme than NMT (N-myristoyltransferase). Check the EC number. NMT is EC 2.3.1.97.

  • The DTT Spike:

    • Symptom: Your background fluorescence instantly saturates the detector.

    • Cause: You used the enzyme storage buffer containing 1mM DTT. The maleimide probe (CPM) reacted with the DTT, not the CoA.

    • Fix: Use TCEP as a reducing agent if needed; it does not react with maleimides as aggressively as DTT.

  • Micelle Inhibition:

    • Symptom: Activity drops at high substrate concentrations.

    • Cause: Myristoyl-CoA acts like a detergent. Above its Critical Micelle Concentration (CMC ~20-50 µM), it inhibits the enzyme. Keep Myr-CoA concentrations <10 µM.

References

  • Assay Mechanism & Validation: Goncalves, V., et al. (2012). "A fluorescence-based assay for N-myristoyltransferase activity."[1][3] Analytical Biochemistry.

  • Click Chemistry Methodology: Thinon, E., et al. (2014). "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications.

  • Thiol Detection Reagents: Arbor Assays. "ThioStar® Thiol Detection Reagents Technical Guide."

  • Enzyme Structure & Function: Towler, D.A., et al. (1988). "The biology and enzymology of eukaryotic protein acylation." Annual Review of Biochemistry.

  • Commercial Kit Reference: BPS Bioscience. "NNMT Fluorogenic Assay Kit" (Cited for distinction/warning regarding Nicotinamide vs Myristoyl transferase).

Sources

Safety Operating Guide

Navigating the Handling of PEPTIDE N-FATTY ACYLASE: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug development and biochemical research, the safe handling of novel enzymes is paramount. This guide provides essential, immediate safety and logistical information for working with PEPTIDE N-FATTY ACYLASE, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As your partners in scientific advancement, we are committed to providing value beyond the product itself, ensuring your safety and the integrity of your research. This document is structured to offer a deep, technically-grounded understanding of the principles behind our recommendations, empowering you to work with confidence.

Understanding the Hazard: A Proactive Approach to Safety

While specific hazard data for every novel enzyme like PEPTIDE N-FATTY ACYLASE may not be extensively documented, a proactive and cautious approach based on the general properties of enzymes is essential. Enzymes, being proteins, can act as potential allergens and, depending on their function, may cause irritation to the skin, eyes, and respiratory tract.[1] For the purpose of this guide, we will operate under the precautionary principle, assuming PEPTIDE N-FATTY ACYLASE may possess hydrolytic activity that could be irritating to biological tissues.

A thorough risk assessment is the foundational step before any handling of this enzyme. This assessment should be documented in your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2]

Core Principles of Protection: The Hierarchy of Controls

Before delving into specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or engineering out hazards first.

Hierarchy of Controls Elimination Elimination (e.g., Can the hazardous substance be avoided?) Substitution Substitution (e.g., Can a less hazardous substance be used?) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hoods, biosafety cabinets) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, signage) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For PEPTIDE N-FATTY ACYLASE, engineering controls such as working within a certified fume hood or biosafety cabinet are critical to minimize inhalation exposure.[2] Administrative controls, including clear standard operating procedures (SOPs), designated handling areas, and comprehensive training, are equally important.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[3][4] The following table outlines the recommended PPE for handling PEPTIDE N-FATTY ACYLASE in both powder and solution forms.

Task Form of Enzyme Recommended PPE Rationale
Weighing and Aliquoting Powder- Disposable Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- N95 Respirator- Prevents skin contact with potentially irritating powder.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of aerosolized enzyme particles.
Solubilizing and Diluting Powder and Liquid- Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Protects against skin contact with concentrated or dilute solutions.- Offers superior protection against splashes compared to safety glasses.- Prevents contamination of personal clothing.
Running Assays and Analyses Liquid- Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- Standard protection against accidental skin contact with dilute solutions.- Basic eye protection from minor splashes.- Maintains a barrier between the researcher and the experiment.
Spill Cleanup Powder or Liquid- Chemical-Resistant Gloves (e.g., Nitrile)- Chemical Splash Goggles- Lab Coat or Disposable Gown- N95 Respirator (for powder spills)- Provides robust protection during direct contact with spilled material.- Essential to protect eyes from splashes during cleanup.- Offers greater coverage to prevent widespread contamination.- Crucial for preventing inhalation of aerosolized powder during cleanup.
Waste Disposal Contaminated Materials- Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- Protects hands when handling contaminated labware and solutions.- Basic eye protection.- Standard laboratory attire for handling waste.

Note: Always inspect PPE for damage before use and dispose of single-use items properly after use. Reusable PPE should be decontaminated according to your institution's guidelines.

Step-by-Step Guidance for Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE to minimize contamination.

Operational and Disposal Plans: Ensuring a Safe Workflow

Operational Plan:

  • Preparation: Before handling PEPTIDE N-FATTY ACYLASE, ensure all necessary PPE is available and in good condition. Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Handling:

    • For powdered enzyme, handle in a fume hood or other ventilated enclosure to minimize aerosol generation.[1] Use tools and techniques that avoid creating dust clouds.

    • For liquid enzyme, handle with care to avoid splashes and aerosols.

  • Post-Handling: After handling, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol, followed by a mild detergent and water).

Disposal Plan:

All materials that come into contact with PEPTIDE N-FATTY ACYLASE should be considered potentially hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, pipette tips, and other disposables should be placed in a designated biohazard bag or container.

  • Liquid Waste: Unused or waste solutions containing the enzyme should be collected in a clearly labeled, sealed container.

  • Disposal Route: All waste must be disposed of in accordance with your institution's and local regulations for chemical or biological waste. Do not dispose of this material down the drain unless specifically approved by your institution's environmental health and safety department.

Emergency Procedures: Being Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

Spill:

  • Minor Spill: For small spills, wear appropriate PPE, cover the spill with absorbent material, and then decontaminate the area.

  • Major Spill: For large spills, evacuate the area and alert your laboratory supervisor and institutional safety office immediately.

Conclusion: Fostering a Culture of Safety

The responsible use of personal protective equipment is a cornerstone of laboratory safety. By understanding the potential hazards associated with PEPTIDE N-FATTY ACYLASE and adhering to the guidelines outlined in this document, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a starting point; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical or reagent you work with.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). Retrieved from [Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30). Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. Retrieved from [Link]

  • Occupational Exposure to Industrial Enzymes. Retrieved from [Link]

  • 1 Working Safely With Enzymes INTRODUCTION This booklet has been prepared by the Enzyme Technical Association (ETA) to provide i. Retrieved from [Link]

  • Insights for Managing Enzyme Exposures - AIHA. (2025, May 21). Retrieved from [Link]

  • Working Safely With Enzymes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.